c[Nle-Asp-D-Phe-Arg-Trp-Glu]-NH2
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Overview
Description
The compound C[Nle-Asp-D-Phe-Arg-Trp-Glu]-NH2 is a synthetic peptide analog of the naturally occurring melanocortin peptide. This compound is designed to target the melanocortin-1 receptor (MC1R), which is overexpressed in melanoma cells. The sequence of this peptide includes norleucine (Nle), aspartic acid (Asp), D-phenylalanine (D-Phe), arginine (Arg), tryptophan (Trp), and glutamic acid (Glu), with an amide group at the C-terminus.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C[Nle-Asp-D-Phe-Arg-Trp-Glu]-NH2 involves solid-phase peptide synthesis (SPPS) techniques. The process begins with the attachment of the C-terminal amino acid (Glu) to a solid resin. The peptide chain is then elongated by sequentially adding protected amino acids (Nle, Asp, D-Phe, Arg, Trp) using coupling reagents such as HBTU or DIC. Each amino acid addition is followed by deprotection steps to remove the protecting groups, typically using TFA (trifluoroacetic acid).
Industrial Production Methods
In an industrial setting, the production of this peptide can be scaled up using automated peptide synthesizers. These machines can handle multiple synthesis cycles, ensuring high yield and purity. The final product is cleaved from the resin and purified using techniques such as HPLC (high-performance liquid chromatography).
Chemical Reactions Analysis
Types of Reactions
C[Nle-Asp-D-Phe-Arg-Trp-Glu]-NH2: can undergo various chemical reactions, including:
Oxidation: The tryptophan residue can be oxidized to form kynurenine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents like HBTU or DIC.
Major Products Formed
Oxidation: Kynurenine from tryptophan oxidation.
Reduction: Free thiols from disulfide bond reduction.
Substitution: Modified peptides with altered amino acid sequences.
Scientific Research Applications
C[Nle-Asp-D-Phe-Arg-Trp-Glu]-NH2: has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cell signaling and receptor binding, particularly with MC1R.
Medicine: Explored as a potential therapeutic agent for targeting melanoma cells due to its high affinity for MC1R.
Industry: Utilized in the development of diagnostic imaging agents and radiopharmaceuticals for melanoma detection
Mechanism of Action
The compound exerts its effects by binding to the melanocortin-1 receptor (MC1R) on the surface of melanoma cells. This binding activates the receptor, leading to a cascade of intracellular signaling pathways that can result in various biological effects, including changes in cell proliferation, differentiation, and apoptosis. The specific molecular targets and pathways involved include the activation of adenylate cyclase and the subsequent increase in cyclic AMP (cAMP) levels .
Comparison with Similar Compounds
C[Nle-Asp-D-Phe-Arg-Trp-Glu]-NH2: can be compared with other melanocortin peptides such as:
NDP-MSH (Ac-Nle-Asp-His-D-Phe-Arg-Trp-Gly-Lys-NH2): A potent and stable analog with similar receptor binding properties.
Melanotan II (MT-II): A cyclic lactam analog of α-MSH with enhanced stability and biological activity.
Setmelanotide: A cyclic melanocortin peptide approved for the treatment of obesity.
The uniqueness of This compound lies in its specific sequence and structure, which confer high affinity and selectivity for MC1R, making it a valuable tool for melanoma research and potential therapeutic applications .
Properties
Molecular Formula |
C41H55N11O9 |
---|---|
Molecular Weight |
845.9 g/mol |
IUPAC Name |
2-[(2S,5S,8R,11S,14S,17S)-8-benzyl-2-butyl-17-carbamoyl-11-[3-(diaminomethylideneamino)propyl]-14-(1H-indol-3-ylmethyl)-3,6,9,12,15,20-hexaoxo-1,4,7,10,13,16-hexazacycloicos-5-yl]acetic acid |
InChI |
InChI=1S/C41H55N11O9/c1-2-3-13-28-36(57)52-32(21-34(54)55)40(61)50-30(19-23-10-5-4-6-11-23)38(59)49-29(15-9-18-45-41(43)44)37(58)51-31(20-24-22-46-26-14-8-7-12-25(24)26)39(60)48-27(35(42)56)16-17-33(53)47-28/h4-8,10-12,14,22,27-32,46H,2-3,9,13,15-21H2,1H3,(H2,42,56)(H,47,53)(H,48,60)(H,49,59)(H,50,61)(H,51,58)(H,52,57)(H,54,55)(H4,43,44,45)/t27-,28-,29-,30+,31-,32-/m0/s1 |
InChI Key |
HUAMIBCEKZFYST-BCLKUREPSA-N |
Isomeric SMILES |
CCCC[C@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CCC(=O)N1)C(=O)N)CC2=CNC3=CC=CC=C32)CCCN=C(N)N)CC4=CC=CC=C4)CC(=O)O |
Canonical SMILES |
CCCCC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CCC(=O)N1)C(=O)N)CC2=CNC3=CC=CC=C32)CCCN=C(N)N)CC4=CC=CC=C4)CC(=O)O |
Origin of Product |
United States |
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